molecular formula C12H19N5O3S B2536913 ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 403833-75-0

ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2536913
CAS RN: 403833-75-0
M. Wt: 313.38
InChI Key: QTQMNXSINRNNIF-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It’s known that 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and the conditions under which the reactions are carried out. Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the melting point, solubility, and stability can be determined experimentally .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

The compound’s triazole-pyrimidine hybrid structure has shown promise in neuroprotection and combating neuroinflammation . Researchers have evaluated its effects on human microglia and neuronal cell models. Key findings include:

Photocatalysis

Complexes based on 4,4′-(1H-1,2,4-triazol-1-yl) have excellent photocatalytic capability in the degradation of dyes like methylene blue (MB) and malachite green (MV) . These materials could find applications in wastewater treatment and environmental remediation.

Antimicrobial and Anticancer Properties

1,2,4-triazine derivatives, including those related to our compound, have been explored for their antimicrobial and anticancer activities . Further studies could reveal specific mechanisms and potential therapeutic applications.

Inhibitors Targeting CYP1A1 Activity

Novel fused 1,2,4-triazine derivatives have been investigated as potent inhibitors targeting CYP1A1 activity . These compounds may have implications in drug metabolism and pharmacology.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies involving 1,2,4-triazole derivatives could provide insights into their biological effects and guide further design . These investigations help predict compound behavior based on their chemical structure.

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds may be irritants or harmful if inhaled, ingested, or in contact with skin .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

ethyl 4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3S/c1-3-20-12(19)17-6-4-16(5-7-17)10(18)8-21-11-14-13-9-15(11)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQMNXSINRNNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

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